molecular formula C13H8Cl3N3OS B12510632 ({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine

({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine

Cat. No.: B12510632
M. Wt: 360.6 g/mol
InChI Key: ODANSXRMENRCKR-UHFFFAOYSA-N
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Description

The compound “({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” is a complex organic molecule that belongs to the class of imidazo-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

“({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

“({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” has several scientific research applications:

Mechanism of Action

The mechanism of action of “({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets “({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine” apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H8Cl3N3OS

Molecular Weight

360.6 g/mol

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine

InChI

InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2

InChI Key

ODANSXRMENRCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl

Origin of Product

United States

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